3-Quinolinylmalononitrile
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Overview
Description
3-Quinolinylmalononitrile is a chemical compound that features a quinoline ring attached to a propanedinitrile group. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The presence of the propanedinitrile group adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinylmalononitrile typically involves the reaction of quinoline derivatives with malononitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of malononitrile to the quinoline ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolinylmalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-ylpropanediamine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antimalarial and antiviral agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Quinolinylmalononitrile involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
Quinolone: Known for its antibacterial properties and used in various antibiotics.
Quinolinyl-pyrazoles: Compounds with significant pharmacological activities
Uniqueness: 3-Quinolinylmalononitrile is unique due to the presence of the propanedinitrile group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-quinolin-3-ylpropanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-11(7-14)10-5-9-3-1-2-4-12(9)15-8-10/h1-5,8,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXYIJUISURBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556456 |
Source
|
Record name | (Quinolin-3-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117646-34-1 |
Source
|
Record name | (Quinolin-3-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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